molecular formula C17H10F4N2 B13109752 4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile

4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile

Cat. No.: B13109752
M. Wt: 318.27 g/mol
InChI Key: MLYXCRWHMUJHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, FeSO4, DMSO

    Reduction: NaBH4, LiAlH4

    Substitution: CF3OF, Selectfluor, CF3SO2Na

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of fluoroindolines, while substitution reactions can introduce various functional groups into the indole structure .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-6-(2-(trifluoromethyl)phenyl)indole-3-acetonitrile is unique due to its specific substitution pattern, which combines both fluorine and trifluoromethyl groups on the indole nucleus. This combination enhances its bioactivity, stability, and lipophilicity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H10F4N2

Molecular Weight

318.27 g/mol

IUPAC Name

2-[4-fluoro-6-[2-(trifluoromethyl)phenyl]-1H-indol-3-yl]acetonitrile

InChI

InChI=1S/C17H10F4N2/c18-14-7-11(8-15-16(14)10(5-6-22)9-23-15)12-3-1-2-4-13(12)17(19,20)21/h1-4,7-9,23H,5H2

InChI Key

MLYXCRWHMUJHGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C(=C2)F)C(=CN3)CC#N)C(F)(F)F

Origin of Product

United States

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